N,N-Dihexylacetamid

Übersicht

Beschreibung

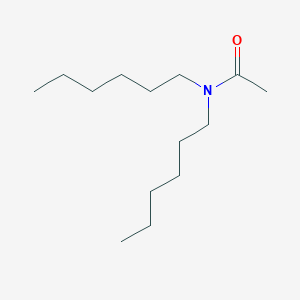

N,N-Dihexylacetamide (DHA) is an organic compound belonging to the family of aliphatic amides. It is a colorless liquid with a mild odor and a low boiling point of 122 °C. DHA is used in a variety of applications, including as a solvent in industrial processes, as a plasticizer for polymers, and as an intermediate in the synthesis of various organic compounds. DHA has also been studied for its biochemical and physiological effects, and its mechanism of action.

Wissenschaftliche Forschungsanwendungen

Komplexierung von Alkalimetallkationen

N,N-Dihexylacetamid wurde in der Untersuchung der Komplexierung von Alkalimetallkationen verwendet . Diese Forschung wurde bei 25 °C in Acetonitril (MeCN), Benzonitril (PhCN) und Methanol (MeOH) unter Verwendung von direkten und kompetitiven mikrokalorimetrischen Titrationen, UV- und 1H-NMR-Spektroskopien durchgeführt . Die Stabilitätskonstanten von 1:1-Komplexen wurden in allen verwendeten Lösungsmitteln bestimmt .

Lösungsmittelsystem für die Celluloseacetylierung

This compound kann als Lösungsmittelsystem für die Acetylierung von Cellulose verwendet werden . Die Acylierung von drei Celluloseproben mit Essigsäureanhydrid, Ac2O, im Lösungsmittelsystem LiCl/N,N-Dimethylacetamid, DMAc (4 h, 110 °C), wurde untersucht .

Synthese von Calixaren-Derivaten

This compound wurde bei der Synthese von Calixaren-Derivaten verwendet . Die Komplexierung von Alkalimetallkationen durch this compound (L1) mit unterem Rand und neu synthetisiertem N-Hexyl-N-Methylacetamid (L2) Calix [4] Aren-Tertiär-Amid-Derivaten wurde gründlich untersucht .

Untersuchung der Ligandenlöslichkeiten

Die Löslichkeiten von Liganden und ihren Alkalimetallkomplexen in this compound wurden untersucht . Durch die Messung der Ligandenlöslichkeiten wurden die Lösungs- (Transfer-) Gibbs-Energien der Liganden und ihrer Alkalimetallkomplexe erhalten .

Studie der Lösungsmitteleinschlüsse

Die Aufnahme von Lösungsmittelmolekülen in die freien und komplexierten Calixaren-hydrophoben Hohlräume wurde unter Verwendung von this compound untersucht

Safety and Hazards

Eigenschaften

IUPAC Name |

N,N-dihexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO/c1-4-6-8-10-12-15(14(3)16)13-11-9-7-5-2/h4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUCOPIALLYRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288129 | |

| Record name | n,n-dihexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16423-51-1 | |

| Record name | 16423-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16423-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-dihexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIHEXYLACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

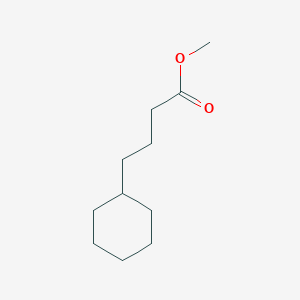

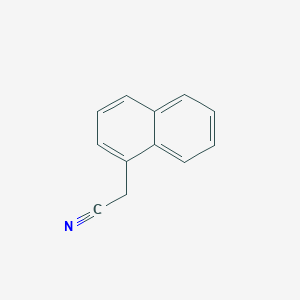

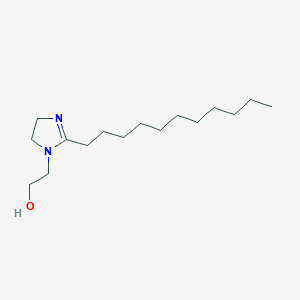

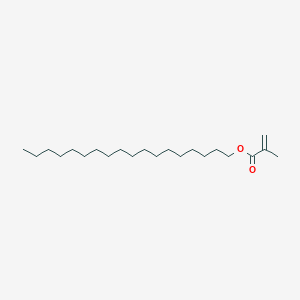

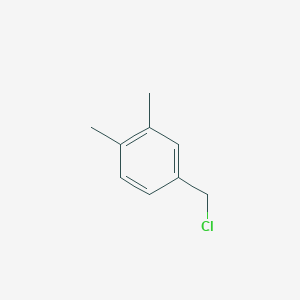

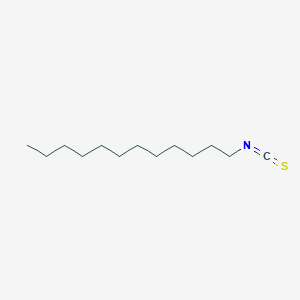

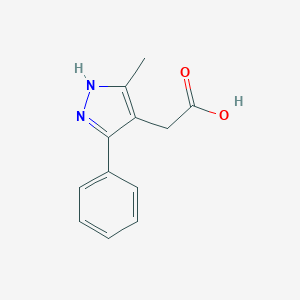

Feasible Synthetic Routes

Q & A

Q1: What is the role of N,N-Dihexylacetamide in supercritical fluid applications?

A2: N,N-Dihexylacetamide plays a crucial role in supercritical fluid technology due to its ability to solubilize other amide compounds in supercritical carbon dioxide (scCO2) []. This is particularly relevant because scCO2 is a desirable solvent in green chemistry due to its non-toxic and environmentally benign nature. The solubility of 2,2′-Oxybis(N,N-dihexylacetamide), a compound structurally similar to N,N-Dihexylacetamide, was specifically studied in scCO2 across various temperatures and pressures []. This research demonstrated the feasibility of using such compounds to enhance the solubility of other amides in scCO2, thereby expanding the potential applications of this green solvent system.

Q2: How do structural modifications of calix[4]arene derivatives, particularly those incorporating the N,N-dihexylacetamide moiety, influence their ability to bind alkali metal cations?

A3: Research indicates that incorporating N,N-dihexylacetamide into calix[4]arene structures significantly impacts their ability to complex with alkali metal cations []. The N,N-dihexylacetamide group, when present as a tertiary-amide derivative on the lower rim of the calix[4]arene scaffold, contributes to the molecule's ability to selectively bind alkali metal cations in various solvents []. This selectivity is influenced by several factors, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)